(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid, also known as EPDI, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. It has also been shown to modulate the activity of certain enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of pro-inflammatory cytokines, and the activation of antioxidant pathways. It has also been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid for lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, its low solubility and poor bioavailability can make it difficult to work with in certain experimental settings.
Future Directions
There are numerous future directions for the study of (3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid, including further exploration of its mechanisms of action, the development of more effective delivery methods, and the investigation of its potential for the treatment of other diseases such as cancer and diabetes. Additionally, research into the synthesis of related compounds may lead to the discovery of even more potent therapeutic agents.
Synthesis Methods
(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid can be synthesized through a multistep process that involves the condensation of 4-phenyl-3,4-dihydroisoquinoline-1(2H)-carboxylic acid with ethyl acetoacetate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through acidification and recrystallization.
Scientific Research Applications
(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
properties
IUPAC Name |
(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-19-16(12-8-4-3-5-9-12)15(18(21)22)13-10-6-7-11-14(13)17(19)20/h3-11,15-16H,2H2,1H3,(H,21,22)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZFOENUILIFRQ-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.